molecular formula C12H12FNO2S2 B5525214 N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B5525214
M. Wt: 285.4 g/mol
InChI Key: QBQGXEBUTHBFST-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides It features a thiophene ring substituted with a sulfonamide group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Fluorophenyl Group: The final step involves the coupling of the 4-fluorophenyl group to the thiophene-sulfonamide intermediate using a suitable coupling reagent like palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide group, it may exhibit antimicrobial properties.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. The fluorophenyl group enhances the binding affinity to the target, while the thiophene ring provides stability and specificity.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide
  • N-(4-bromophenyl)-2,5-dimethylthiophene-3-sulfonamide
  • N-(4-methylphenyl)-2,5-dimethylthiophene-3-sulfonamide

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Binding Affinity: The fluorine atom also increases the binding affinity to specific molecular targets, making it more potent in its biological applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-8-7-12(9(2)17-8)18(15,16)14-11-5-3-10(13)4-6-11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQGXEBUTHBFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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